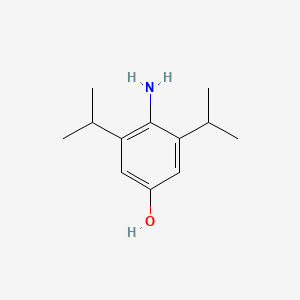

4-Amino-3,5-diisopropylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

4-amino-3,5-di(propan-2-yl)phenol |

InChI |

InChI=1S/C12H19NO/c1-7(2)10-5-9(14)6-11(8(3)4)12(10)13/h5-8,14H,13H2,1-4H3 |

InChI Key |

IGACATZUSHRAIY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1N)C(C)C)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Amino 3,5 Diisopropylphenol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available precursors. ub.eduicj-e.org For this compound, the primary strategic disconnections involve the carbon-nitrogen (C-N) bond of the amino group and the carbon-carbon (C-C) bonds of the two isopropyl groups.

Key Disconnections:

C-N Bond Disconnection: This is the most straightforward approach, suggesting a late-stage introduction of the amino group onto a 3,5-diisopropylphenol (B123419) scaffold. This could be achieved via nitration followed by reduction, or through direct amination.

C-C Bond Disconnections: This strategy involves disconnecting the isopropyl groups, leading back to a simpler aminophenol precursor, such as 4-aminophenol (B1666318). The isopropyl groups would then be introduced via a Friedel-Crafts alkylation reaction.

Functional Group Interconversion (FGI): An alternative strategy involves starting with a molecule where the para-position is occupied by a different functional group that can be converted to an amine. For instance, starting with 2,6-diisopropylaniline (B50358) and introducing a hydroxyl group at the para-position, or starting with 2,6-diisopropyl-4-nitrophenol and reducing the nitro group. sciencemadness.org

These disconnection strategies give rise to the synthetic pathways explored in the following sections.

Exploration of Synthetic Pathways from Precursor Molecules

Direct amination of a phenol (B47542) is a challenging but atom-economical approach. For a related compound, 2,6-diisopropylaniline, the gas-phase amination of 2,6-diisopropylphenol has been reported. scispace.com This reaction is typically performed at high temperatures and pressures over a metal catalyst.

A patented method describes the use of a bentonite-based palladium catalyst for the amination of 2,6-diisopropylphenol at temperatures below 210°C. scispace.comgoogle.com Another catalyst system reported to be effective is Pd (0.5 wt%)-La (0.1 wt%)-Al2O3, which facilitates the reaction at 220°C and 25 atm, yielding the aminated product in 83.8% yield. scispace.comrsc.org While these methods target the synthesis of 2,6-diisopropylaniline from 2,6-diisopropylphenol, a similar strategy could theoretically be applied to 3,5-diisopropylphenol. However, the introduction of an amino group at the para-position of a phenol via direct amination is less common than ortho-amination.

A more conventional approach involves nitration of the phenol followed by reduction. The nitration of 3,5-diisopropylphenol would likely yield 3,5-diisopropyl-4-nitrophenol, which can then be reduced to the target amine using standard reducing agents like H₂/Pd-C, Sn/HCl, or Na₂S₂O₄.

Table 1: Catalytic Systems for Analogous Amination of Diisopropylphenol

| Catalyst System | Precursor | Product | Temperature (°C) | Pressure (atm) | Yield (%) | Reference |

| Pd-La/Al₂O₃ | 2,6-diisopropylphenol | 2,6-diisopropylaniline | 220 | 25 | 83.8 | scispace.com |

| Bentonite-based Pd | 2,6-diisopropylphenol | 2,6-diisopropylaniline | 180-220 | Not specified | Not specified | google.com |

This approach builds the target molecule by adding isopropyl groups to a simpler aminophenol precursor. The Friedel-Crafts alkylation of phenols is a standard industrial method for producing compounds like propofol (B549288). nih.gov However, direct alkylation of 4-aminophenol with propylene (B89431) or isopropanol (B130326) is complicated by the reactivity of both the amino and hydroxyl groups and potential side reactions.

A more controlled strategy, analogous to modern propofol synthesis, starts with a protected or modified phenol to direct the alkylation to the ortho-positions. nih.gov For instance, starting with 4-hydroxybenzoic acid, a double Friedel-Crafts alkylation with isopropanol can be performed to yield 4-hydroxy-3,5-diisopropylbenzoic acid. researchgate.netgoogle.com This intermediate can then undergo decarboxylation to give 3,5-diisopropylphenol. researchgate.net To arrive at the target compound, the carboxyl group could be converted to an amino group via a Curtius, Hofmann, or Schmidt rearrangement.

Alternatively, selective alkylation of the hydroxyl group in aminophenols can be achieved by first protecting the amino group, for example, by forming an imine with benzaldehyde. researchgate.net After O-alkylation, the protecting group can be removed by hydrolysis. researchgate.net While this method is typically used for adding alkyl chains to the oxygen, the principles of selective protection could be adapted for ring alkylation.

A well-documented synthetic route for propofol that ensures ortho-alkylation involves the use of a sulfonic acid group as a temporary blocking and directing group. scribd.com This strategy can be adapted for the synthesis of this compound.

The proposed sequence would be:

Nitration of Phenol: Phenol is first nitrated to produce 4-nitrophenol (B140041).

Sulfonation: The 4-nitrophenol is then sulfonated. The sulfonic acid group (-SO₃H) is introduced, likely at the positions ortho to the hydroxyl group, yielding 4-nitro-2,6-phenoldisulfonic acid.

Alkylation: The intermediate is then alkylated with isopropanol. The bulky sulfonic acid groups would direct the incoming isopropyl groups to the positions meta to the hydroxyl group, but this is not the desired regiochemistry.

A more plausible route, directly analogous to the propofol synthesis, would start with 4-aminophenol.

Protection & Sulfonation: The amino group of 4-aminophenol would first be protected (e.g., via acetylation to form paracetamol). The resulting N-(4-hydroxyphenyl)acetamide is then sulfonated to block the positions ortho to the hydroxyl group.

Alkylation: The protected and sulfonated intermediate is alkylated with isopropanol or propylene.

Deprotection & Desulfonation: The final step involves the removal of both the sulfonic acid groups and the amino protecting group, typically by heating in aqueous acid, to yield the final product. scribd.com

The phenolic hydroxyl group and the primary amino group of this compound are both available for further functionalization to create a variety of analogues.

Esterification: The hydroxyl group can be readily esterified by reacting the parent compound with carboxylic acids, acyl halides, or anhydrides. The Fischer-Speier esterification method, which involves heating the phenol with a carboxylic acid in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid, is a classic approach. mdpi.com For more sensitive substrates or to achieve higher yields under milder conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be employed. orgsyn.org

Amide Formation: The amino group can be acylated to form amides. This reaction typically proceeds by treating the aminophenol with an acyl chloride or anhydride (B1165640). For instance, reaction with acetic anhydride can yield N-(4-hydroxy-2,6-diisopropylphenyl)acetamide, an analogue of paracetamol. researchgate.netrsc.org

These derivatization reactions are crucial for creating libraries of related compounds for structure-activity relationship (SAR) studies.

Table 2: Common Reagents for Derivatization Reactions

| Reaction Type | Functional Group Targeted | Reagent Class | Example Reagent | Product Functional Group | Reference |

| Esterification | Hydroxyl (-OH) | Carboxylic Acid + Acid Catalyst | Acetic Acid + H₂SO₄ | Ester (-O-CO-R) | mdpi.com |

| Esterification | Hydroxyl (-OH) | Coupling Agent | DCC + DMAP | Ester (-O-CO-R) | orgsyn.org |

| Amide Formation | Amino (-NH₂) | Acyl Halide / Anhydride | Acetyl Chloride | Amide (-NH-CO-R) | researchgate.net |

| Isocyanate Formation | Amino (-NH₂) | Phosgene Equivalent | Triphosgene | Isocyanate (-N=C=O) | thermofisher.kr |

Nucleophilic substitution reactions are fundamental to many synthetic pathways that could lead to this compound or its precursors.

Nucleophilic Aromatic Substitution (S_N_Ar): If a suitable precursor such as 4-chloro-2,6-diisopropylaniline (B8246100) were available, the hydroxyl group could be introduced via a nucleophilic aromatic substitution reaction with a hydroxide (B78521) source. However, S_N_Ar reactions generally require strong electron-withdrawing groups ortho or para to the leaving group, which are absent in this case, making this route less feasible. core.ac.uk A more relevant application is in the synthesis of precursors. For example, the synthesis of 2-chloro-4-aminoquinazolines relies on the regioselective S_N_Ar of 2,4-dichloroquinazoline (B46505) with amines. nih.gov

Buchwald-Hartwig Amination: A modern approach to forming C-N bonds is the palladium-catalyzed Buchwald-Hartwig amination. rsc.org This reaction couples an aryl halide or triflate with an amine. A potential route to the target compound could involve the synthesis of 4-bromo-2,6-diisopropylphenol, followed by a Buchwald-Hartwig coupling with an ammonia (B1221849) surrogate. rsc.org

Ullmann Condensation: This is a copper-catalyzed reaction that can also form C-N bonds, typically between an aryl halide and an amine, alcohol, or thiol. rsc.org It represents an older but still viable alternative to palladium-catalyzed methods for certain substrates.

An exploration into the synthesis of this compound reveals a strategic, multi-step process, primarily involving the nitration of a precursor followed by the reduction of the resulting nitro group. This article delves into the methodologies for its synthesis, with a specific focus on the optimization of reaction conditions to maximize yield and purity, and the integration of green chemistry principles to enhance the environmental sustainability of the process.

Significance As a Research Target and Potential Chemical Building Block

The unique substitution pattern of 4-Amino-3,5-diisopropylphenol makes it a valuable chemical intermediate, or building block, for the synthesis of more complex molecules. Bifunctional molecules are highly prized in organic synthesis as they allow for sequential or orthogonal chemical modifications, enabling the construction of elaborate molecular architectures.

A clear demonstration of its role as a building block is its use in the synthesis of large, specialized diamine compounds. For example, this compound serves as a precursor for the preparation of 5'-(4-Amino-3,5-diisopropylphenyl)-3,3'',5,5''-tetraisopropyl-[1,1':3',1''-terphenyl]-4,4''-diamine. bldpharm.com This complex terphenyl diamine is a highly substituted, rigid structure intended for research in materials science, potentially for creating covalent organic frameworks (COFs) or other advanced polymers where specific spatial arrangements are crucial. bldpharm.comossila.com

The broader class of substituted phenols is under active investigation for various applications. For instance, certain substituted phenolate (B1203915) anions (the deprotonated form of phenols) have been developed as highly efficient organic photoredox catalysts. These catalysts can absorb visible light and initiate radical reactions under mild conditions, offering a green alternative to traditional synthetic methods. The specific substitution on the phenol (B47542) ring is critical to tuning the catalyst's electronic and stability properties.

Furthermore, substituted phenols are key starting materials for creating noncanonical amino acids, which can be incorporated into proteins to study and modify their functions. dtic.mil The versatility of the phenol structure allows for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science. researchgate.netmdpi.com

Computational Chemistry and Theoretical Modeling of 4 Amino 3,5 Diisopropylphenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic structure and properties of molecules. These methods solve the Schrödinger equation, or approximations of it, for a given molecular system. For a molecule like 4-Amino-3,5-diisopropylphenol, these calculations can elucidate its geometry, stability, and reactivity.

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance between accuracy and computational cost. nlss.org.in Instead of dealing with the complex many-electron wavefunction, DFT calculates the total energy of a molecule from its electron density. researchgate.net This approach is widely used to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. doaj.org

For substituted phenols and anilines, DFT methods, such as those employing the B3LYP functional, are effective in calculating structural parameters and vibrational frequencies. nlss.org.inresearchgate.net The process involves starting with an initial guess of the molecular geometry and iteratively solving the DFT equations to find the coordinates that minimize the total energy. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. For instance, in related phenol (B47542) compounds, DFT calculations have been shown to provide geometrical parameters that are in good agreement with experimental data. ijesi.org

Table 1: Representative DFT-Calculated Geometrical Parameters for a Substituted Phenol Ring This table presents typical values for analogous compounds as specific data for this compound is not available in the cited literature.

| Parameter | Typical Calculated Value (Å or °) |

|---|---|

| C-C (aromatic) bond length | 1.39 - 1.41 Å |

| C-O bond length | 1.36 - 1.38 Å |

| O-H bond length | 0.96 - 0.97 Å |

| C-N bond length | 1.38 - 1.40 Å |

| C-C-C (aromatic) bond angle | 118 - 121 ° |

Data compiled from general principles of DFT calculations on substituted phenols.

Beyond DFT, other quantum mechanical methods are also employed to study molecular properties. Ab initio methods, Latin for "from the beginning," solve the Schrödinger equation without using experimental data beyond fundamental physical constants. umn.edu Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall under this category. umn.edu Ab initio calculations have been successfully used to elucidate the geometry of aniline, a core component of the target molecule's structure. researchgate.net These methods can provide highly accurate results but are often computationally intensive, limiting their use to smaller systems.

Semi-empirical methods offer a faster alternative by incorporating some experimentally derived parameters to simplify the calculations. umn.edu These methods are well-suited for larger molecules where ab initio or DFT calculations would be prohibitively expensive. They are often used for initial geometry optimizations before applying more rigorous methods or for studying large molecular systems. umn.edu

Analysis of Electronic Properties

Understanding the electronic properties of a molecule is crucial for predicting its reactivity and interactions. Computational methods provide several tools to analyze the distribution of electrons and identify key features that govern chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. irjweb.com The energy of the HOMO is related to the molecule's ionization potential, and the LUMO's energy is related to its electron affinity. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular stability. mdpi.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.commdpi.com Conversely, a small energy gap suggests the molecule is more reactive and polarizable. ijesi.orgnih.gov For p-aminophenol, a related compound, the HOMO-LUMO gap has been calculated to be approximately 5.9 eV, indicating a stable molecule. imist.ma

Table 2: Frontier Molecular Orbitals and Global Reactivity Descriptors This table presents conceptual data and typical values for analogous aminophenol compounds.

| Parameter | Description | Typical Value Range (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to 1.0 |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | 4.5 - 6.5 |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | 2.2 - 3.2 |

Data compiled from studies on substituted phenols and anilines. ijesi.orgimist.ma

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. imist.ma An MEP map plots the electrostatic potential onto the electron density surface of the molecule. rsc.org Different colors are used to represent regions of varying potential; typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. irjweb.com Green or yellow areas represent regions of neutral potential. imist.ma

For aminophenol derivatives, MEP analysis can identify the most likely sites for protonation or interaction with other charged species. researchgate.net The oxygen of the hydroxyl group and the nitrogen of the amino group are typically regions of high negative potential, making them the primary sites for electrophilic attack. imist.ma This visual representation is a powerful guide for understanding intermolecular interactions. semanticscholar.org

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds. researchgate.net This method is particularly useful for studying intramolecular interactions, such as charge delocalization and hyperconjugation. doaj.org

Table 3: Representative NBO Donor-Acceptor Interactions in a Substituted Phenol System This table presents typical interactions and stabilization energies for analogous compounds.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O) | π* (C-C)ring | 5 - 20 |

| LP (N) | π* (C-C)ring | 10 - 40 |

| π (C-C)ring | π* (C-C)ring | 15 - 25 |

LP denotes a lone pair orbital. Data compiled from general principles of NBO analysis on substituted aromatic systems.

Charge Transfer Characteristics

The investigation of charge transfer characteristics within this compound would theoretically involve the analysis of its electronic structure. This is often accomplished using quantum chemical calculations, such as Density Functional Theory (DFT). The presence of both an electron-donating amino group (-NH₂) and hydroxyl group (-OH), along with the bulky, electron-donating isopropyl groups, would create a complex electronic environment within the molecule.

A natural bond orbital (NBO) analysis could be performed to quantify the intramolecular charge transfer between the donor (amino and hydroxyl groups) and acceptor (the phenyl ring) moieties. The stabilization energies associated with these charge transfers would indicate the strength of the electronic delocalization. Furthermore, the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) would provide insights into the regions of electron density and the propensity for electronic transitions, which are fundamental to understanding charge transfer processes.

Polarizability and Hyperpolarizability Studies

The polarizability and hyperpolarizability of this compound are key indicators of its potential for use in nonlinear optical (NLO) applications. These properties describe the response of the molecule's electron cloud to an external electric field. Computational methods, typically at the DFT level of theory with an appropriate basis set, would be used to calculate these parameters.

The mean polarizability (α) and the first-order hyperpolarizability (β) would be of primary interest. The magnitude of these values is directly related to the efficiency of second-harmonic generation, a crucial NLO phenomenon. The presence of both donor and acceptor groups on the aromatic ring is a common structural motif in molecules with significant NLO properties. Theoretical calculations would aim to quantify how the specific arrangement and nature of the amino, hydroxyl, and diisopropyl substituents on the phenol ring influence these NLO characteristics.

Table 1: Hypothetical Calculated Polarizability and Hyperpolarizability Data for this compound (Note: This table is illustrative and not based on published experimental or computational data.)

| Property | Calculated Value | Units |

| Mean Polarizability (α) | Data not available | a.u. |

| First-Order Hyperpolarizability (β) | Data not available | a.u. |

Conformational Analysis and Potential Energy Surfaces

The conformational landscape of this compound is influenced by the rotation of the isopropyl groups and the hydroxyl and amino groups. A thorough conformational analysis would involve systematically rotating these flexible dihedral angles and calculating the corresponding energy to map out the potential energy surface (PES). This process identifies the low-energy conformers, which represent the most stable structures of the molecule.

The results of the PES scan would reveal the global minimum energy conformation as well as any local minima and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and its preferred three-dimensional structure, which in turn dictates its intermolecular interactions and macroscopic properties. Computational methods such as DFT or ab initio calculations would be employed for these energy calculations.

Solvation Effects and Continuum Models

The behavior of this compound in a solvent is critical for many of its potential applications. Solvation effects can be modeled computationally using continuum models, such as the Polarizable Continuum Model (PCM). In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this medium.

These calculations would provide insights into how the solvent environment affects the molecule's geometry, electronic properties, and conformational stability. For instance, the dipole moment of this compound is expected to be different in a polar solvent compared to the gas phase. Solvation models can also be used to predict properties like solubility and to understand solvent-solute interactions at a macroscopic level.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, van der Waals, Dipole-Dipole)

The amino and hydroxyl groups of this compound are capable of forming hydrogen bonds, which are strong, directional intermolecular interactions. The bulky isopropyl groups, on the other hand, will primarily engage in weaker van der Waals interactions. The permanent dipole moment of the molecule will also lead to dipole-dipole interactions.

Computational studies would aim to characterize these interactions. For example, the hydrogen bonding capabilities could be investigated by modeling a dimer of this compound and calculating the interaction energy and geometry of the hydrogen bonds. The analysis of the molecular electrostatic potential (MEP) surface would visually represent the regions of positive and negative electrostatic potential, indicating the likely sites for electrophilic and nucleophilic attacks and intermolecular interactions.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 4 Amino 3,5 Diisopropylphenol Analogues

Design Principles for Investigating SAR

The fundamental goal of SAR studies is to identify the key structural features of a molecule, known as the pharmacophore, that are responsible for its biological effects. oncodesign-services.com For phenolic compounds like the analogues of 4-Amino-3,5-diisopropylphenol, SAR investigations are guided by several core principles.

Systematic Structural Modification : Researchers design and synthesize a series of related compounds where specific parts of the lead molecule are altered. oncodesign-services.com For this class of compounds, modifications could include altering the nature and position of the isopropyl groups, substituting the amino group, or modifying the phenolic hydroxyl group. For example, in studies of propofol (B549288) (2,6-diisopropylphenol), a close analogue, congeners were synthesized with halogen and benzoyl substituents at the para-position to evaluate their effect on receptor affinity. acs.org

Isosteric and Bioisosteric Replacement : Functional groups are replaced with other groups that have similar physical or chemical properties to probe their importance for activity. For instance, the hydroxyl group could be replaced with a thiol or an amino group to understand the role of hydrogen bonding.

Conformational Analysis : The three-dimensional shape of a molecule is critical for its interaction with a biological target. Introducing rigid structural elements or flexible linkers can help determine the bioactive conformation.

Analysis of Physicochemical Properties : Key properties such as hydrophobicity, electronic effects, and steric factors are systematically varied. For substituted phenols, hydrophobicity (often represented by log P) and electronic parameters (like Hammett constants or pKₐ) have been shown to be dominant factors influencing their biological interactions. jst.go.jp The introduction of bulky isopropyl groups in this compound, for example, significantly influences its lipophilicity and steric profile. A QSAR study on propofol analogues demonstrated that affinity is enhanced by increased lipophilicity but negatively affected by the size of substituents para to the hydroxyl group. acs.org

By correlating these structural changes with measured biological activity, a comprehensive SAR profile can be built, guiding the rational design of more effective molecules. oncodesign-services.com

Computational Approaches to SAR/QSAR

Computational chemistry has become an indispensable tool in drug discovery, providing powerful methods to analyze SAR and develop predictive QSAR models. oncodesign-services.commdpi.com These approaches accelerate the design-synthesis-test cycle by prioritizing which novel compounds to synthesize. oncodesign-services.com

A pharmacophore model is an abstract 3D representation of the essential molecular features required for biological activity. researchgate.net These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and charged groups. nih.gov

Pharmacophore models can be generated using two main approaches:

Ligand-Based Modeling : When the structure of the biological target is unknown, a model is built by aligning a set of active molecules and extracting their common chemical features. researchgate.net

Structure--Based Modeling : If the 3D structure of the target receptor is available, the model is derived from the key interaction points between the receptor and a bound ligand. researchgate.net

For analogues of this compound, a pharmacophore model would likely highlight the hydrogen-bonding capability of the phenolic -OH and the amino -NH₂ groups, along with the hydrophobic nature of the diisopropyl-substituted aromatic ring. nih.gov In a study of propofol analogues acting on the GABAₐ receptor, 4D-QSAR analysis identified three key ligand-receptor interaction sites: a hydrogen bond involving the ligand's -OH group, a hydrophobic pocket for the 2-substituent, and another hydrophobic pocket for the 6-substituent. nih.govresearchgate.net Such models are invaluable for virtual screening, where large chemical libraries are computationally filtered to identify new molecules that fit the pharmacophore and are likely to be active. dovepress.com

Three-dimensional QSAR (3D-QSAR) methods extend traditional QSAR by considering the 3D properties of molecules. pharmacy180.com These models relate biological activity to the spatial variations in molecular fields (e.g., steric and electrostatic) surrounding a set of aligned compounds. wikipedia.orgexplorationpub.com A crucial step in 3D-QSAR is the molecular alignment of the training set, which involves superimposing the compounds based on a common structural scaffold or pharmacophore. explorationpub.comresearchgate.net

Four-dimensional QSAR (4D-QSAR) adds another dimension by incorporating conformational flexibility and multiple alignment possibilities. nih.govnih.gov This approach is particularly useful for flexible molecules like propofol analogues, where different conformations might be responsible for binding. nih.gov 4D-QSAR generates an ensemble of conformations for each molecule and explores various alignments and pharmacophore groupings to build a more robust and predictive model. researchgate.netnih.gov The methodology essentially treats the collection of conformers for each ligand as a representative sample of its dynamic behavior, providing a more realistic simulation of the ligand-receptor interaction. nih.gov

CoMFA and CoMSIA are the most widely used 3D-QSAR techniques. explorationpub.comnih.govcreative-biostructure.com

Comparative Molecular Field Analysis (CoMFA) : In CoMFA, molecules in a training set are aligned and placed in a 3D grid. At each grid point, steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies are calculated between the molecule and a probe atom (e.g., a sp³ carbon with a +1 charge). These energy values serve as the descriptors, which are then correlated with biological activity using statistical methods like Partial Least Squares (PLS). wikipedia.orgnih.gov The results are often visualized as 3D contour maps, indicating regions where changes in steric bulk or electrostatic charge would likely increase or decrease activity. explorationpub.com

Comparative Molecular Similarity Index Analysis (CoMSIA) : CoMSIA is an extension of CoMFA that calculates similarity indices at the grid points using a Gaussian-type function, which avoids the extreme potential energy values seen in CoMFA at positions close to the molecular surface. nih.gov In addition to steric and electrostatic fields, CoMSIA evaluates three other descriptor fields: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor. This provides a more comprehensive description of the molecular properties influencing activity. explorationpub.comnih.gov

The statistical reliability of CoMFA and CoMSIA models is assessed using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good internal predictive ability. explorationpub.com

| Feature | CoMFA (Comparative Molecular Field Analysis) | CoMSIA (Comparative Molecular Similarity Index Analysis) |

|---|---|---|

| Primary Descriptors | Steric (Lennard-Jones) and Electrostatic (Coulomb) fields. nih.gov | Steric, Electrostatic, Hydrophobic, H-bond Donor, and H-bond Acceptor fields. nih.gov |

| Potential Function | Uses a steep 6-12 potential, leading to abrupt changes near the molecular surface. nih.gov | Uses a smoother Gaussian-type function, providing a more gradual distance dependence. nih.gov |

| Key Advantage | Pioneering and widely used 3D-QSAR method. wikipedia.org | Often produces more interpretable contour maps and may be more robust to small alignment variations. nih.gov |

| Typical Statistical Validation | Cross-validated r² (q²), non-cross-validated r² (r²), Standard Error of Estimate (SEE), F-test value. explorationpub.com |

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to another (a receptor, typically a protein). unar.ac.idnih.gov It is frequently used to assess the binding affinities of potential drug candidates and to elucidate the specific interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the ligand-receptor complex. unar.ac.idresearchgate.net

The docking process involves two main steps:

Sampling : The algorithm explores a large number of possible conformations and orientations of the ligand within the receptor's binding site.

Scoring : A scoring function is used to estimate the binding affinity (e.g., binding energy) for each generated pose. The pose with the best score is predicted to be the most likely binding mode. ugm.ac.id

For analogues of this compound, docking studies could be performed on a relevant biological target to understand how structural modifications affect binding affinity. For example, by docking a series of analogues, researchers can rationalize observed SAR trends. A docking study might reveal that adding a bulky group at a certain position causes a steric clash with an amino acid residue in the binding pocket, explaining a loss of activity. Conversely, introducing a hydrogen bond donor that can interact with a key residue could explain an increase in potency. nih.gov

Theoretical Descriptors in SAR/QSAR Model Development

The development of a robust QSAR model depends on the selection of appropriate molecular descriptors—numerical values that characterize the properties of a molecule. nih.gov These descriptors can be broadly categorized and are used as the independent variables in the mathematical model that relates structure to activity. wikipedia.orgunibo.it

Constitutional (1D) Descriptors : These are the simplest descriptors, derived from the molecular formula, such as molecular weight, atom counts, and bond counts. nih.gov

Topological (2D) Descriptors : Calculated from the 2D representation of a molecule, these descriptors quantify aspects of molecular structure like size, shape, and branching (e.g., connectivity indices). nih.gov

Physicochemical (2D/3D) Descriptors : These describe properties like hydrophobicity (log P), pKₐ, molar refractivity (a measure of steric bulk), and electronic properties (e.g., Hammett constants). jst.go.jppharmacy180.com For phenolic compounds, log P and pKₐ are frequently used descriptors due to their importance in membrane permeability and ionization state. jst.go.jp

Quantum Chemical (3D) Descriptors : Derived from quantum mechanical calculations, these provide detailed information about the electronic structure of a molecule. imist.ma Common examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and partial atomic charges. imist.ma These descriptors are powerful for modeling reactivity and intermolecular interactions.

The selection of the most relevant descriptors is a critical step in QSAR modeling to avoid overfitting and to create a model with true predictive power. nih.gov

| Descriptor Category | Descriptor Name | Property Represented | Relevance to Phenolic Analogues |

|---|---|---|---|

| Physicochemical | log P | Hydrophobicity/Lipophilicity. jst.go.jp | Crucial for membrane transport and hydrophobic interactions with receptors. jst.go.jp |

| pKₐ | Acid Dissociation Constant. jst.go.jp | Determines the ionization state of the phenolic hydroxyl group at physiological pH. jst.go.jp | |

| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing nature of substituents. jst.go.jp | Influences the reactivity of the phenol (B47542) ring and the acidity of the hydroxyl group. |

| E-HOMO | Energy of the Highest Occupied Molecular Orbital. imist.ma | Relates to the ability to donate electrons (e.g., in antioxidant activity). imist.ma | |

| E-LUMO | Energy of the Lowest Unoccupied Molecular Orbital. imist.ma | Relates to the ability to accept electrons. imist.ma | |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability. pharmacy180.com | Quantifies the steric bulk of substituents, which can affect binding to a receptor site. |

Strategic Modification of the this compound Scaffold for SAR Exploration

The this compound scaffold serves as a versatile template for chemical modifications aimed at exploring and optimizing biological activity. Strategic alterations typically focus on three key regions: the amino group, the phenolic hydroxyl group, and the aromatic ring, including the isopropyl substituents.

Modifications of the Amino Group: The primary amino group at the 4-position is a critical determinant of the molecule's physicochemical properties and its potential interactions with biological targets. SAR studies often involve the substitution of one or both hydrogen atoms of the amino group with a variety of functional groups. For instance, acylation of the amino group to form amides can modulate the compound's lipophilicity and hydrogen bonding capacity.

A systematic approach to modifying this position involves introducing a range of alkyl and aryl substituents to probe the steric and electronic requirements of the target binding site. For example, a series of N-substituted derivatives can be synthesized to evaluate the impact of substituent size, shape, and electronics on activity.

Modifications of the Aromatic Ring and Isopropyl Groups: The aromatic ring and its bulky isopropyl substituents at the 3 and 5 positions play a significant role in defining the shape and lipophilicity of the molecule. Alterations to the aromatic ring, such as the introduction of additional substituents (e.g., halogens, nitro groups, or alkyl groups), can influence the electronic environment of the phenol and amino groups, thereby affecting their reactivity and binding affinity.

The isopropyl groups contribute to the steric hindrance around the functional groups. Replacing these groups with other alkyl groups of varying sizes (e.g., methyl, ethyl, tert-butyl) can provide valuable information about the spatial constraints of the biological target.

A hypothetical SAR exploration of this compound analogues could involve the synthesis and biological evaluation of compounds as detailed in the table below. The biological activity could be assessed in a relevant assay, and the results would help in delineating the structural requirements for optimal activity.

| Compound ID | R1 (at Amino Group) | R2 (at Hydroxyl Group) | R3 (at Aromatic Ring) | Biological Activity (Hypothetical IC50, µM) |

|---|---|---|---|---|

| 1 | -H | -H | -H | 10.5 |

| 2 | -COCH3 | -H | -H | 25.2 |

| 3 | -H | -CH3 | -H | 50.8 |

| 4 | -H | -H | 6-Cl | 8.3 |

| 5 | -CH3 | -H | -H | 15.1 |

| 6 | -H | -COCH3 | -H | 75.4 |

| 7 | -H | -H | 2-F | 9.7 |

Enantioselectivity and Stereochemical Influence on Activity

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are themselves chiral. For analogues of this compound that possess a chiral center, the different enantiomers can exhibit significantly different biological activities, a phenomenon known as enantioselectivity.

A chiral center can be introduced into the this compound scaffold through various modifications. For example, substitution on the amino group with a chiral moiety or the introduction of a chiral side chain on the aromatic ring would result in a pair of enantiomers.

The differential activity of enantiomers arises from the three-dimensional arrangement of atoms, which dictates how the molecule fits into the binding site of a receptor or enzyme. One enantiomer may bind with high affinity and elicit a strong biological response, while the other may bind weakly or not at all. In some cases, one enantiomer may even produce an undesirable or toxic effect.

The investigation of stereochemical influence on activity involves the separation of the racemic mixture into its individual enantiomers, a process known as chiral resolution, or the asymmetric synthesis of each enantiomer. These pure enantiomers are then tested for their biological activity.

Consider a hypothetical analogue of this compound with a chiral center, designated as Compound X. The R- and S-enantiomers would be evaluated separately.

| Enantiomer | Biological Activity (Hypothetical Ki, nM) | e.e. (%) |

|---|---|---|

| (R)-Compound X | 5.2 | >99 |

| (S)-Compound X | 150.8 | >99 |

| Racemic Compound X | 78.0 | - |

In this hypothetical example, the (R)-enantiomer is significantly more potent than the (S)-enantiomer, demonstrating high enantioselectivity. This suggests that the specific spatial arrangement of the (R)-enantiomer is crucial for optimal interaction with the biological target. Such findings are critical for the development of stereochemically pure drugs, which can offer improved therapeutic efficacy and a better safety profile compared to racemic mixtures.

Mechanistic Insights into Biological Activities of 4 Amino 3,5 Diisopropylphenol and Its Derivatives

Molecular Interactions with Specific Biological Targets

The interaction of 4-Amino-3,5-diisopropylphenol and its derivatives with biological macromolecules is a key determinant of their pharmacological effects. These interactions can lead to conformational changes in proteins, allosteric modulation of receptors, and inhibition of enzyme activity.

Protein Binding Studies and Conformational Changes (e.g., analogous to serum albumin interactions)

Phenolic compounds are known to form reversible complexes with plasma proteins, such as serum albumin, through mechanisms including hydrogen bonding, electrostatic interactions, and hydrophobic effects. nih.gov The binding of a ligand to serum albumin can induce conformational changes in the protein. bmmj.org For instance, studies on the interaction of various ligands with human serum albumin (HSA) have shown that binding can alter the protein's secondary and tertiary structure. bmmj.org

While specific studies on this compound are not extensively detailed in the provided results, the binding behavior of analogous phenolic compounds like propofol (B549288) (2,6-diisopropylphenol) provides valuable insights. Propofol exhibits a high affinity for serum albumin, primarily due to its lipophilic nature. nih.gov This interaction is crucial as it influences the pharmacologically active concentration of the drug. nih.gov Computational studies, including molecular docking and dynamics, have been employed to understand the binding modes of such compounds within the subdomains of serum albumin. nih.govacs.org These studies suggest that hydrophobic contacts and the presence of specific amino acid residues contribute significantly to the binding affinity. nih.gov Changes in the protein's conformation upon ligand binding have been observed, which can affect its function and interaction with other molecules. nih.govbmmj.org

Receptor Allosteric Modulation Mechanisms (e.g., GABAA receptor interactions)

The γ-aminobutyric acid type A (GABAA) receptor, a ligand-gated ion channel, is a critical target for various therapeutic agents. opnme.com Allosteric modulators can bind to sites on the receptor distinct from the endogenous ligand (GABA) binding site, thereby altering the receptor's response to GABA. nih.gov These modulators can be positive (enhancing GABA's effect), negative (reducing GABA's effect), or silent (having no effect on their own but competing with other modulators). nih.gov

Alkylphenols, such as propofol, are known to be positive allosteric modulators of the GABAA receptor. nih.gov The binding of these compounds is thought to occur at interfaces between the receptor subunits. nih.gov Molecular dynamics simulations have indicated that hydrogen bonding plays a crucial role in the selective binding of alkylphenols to specific interfaces within the GABAA receptor. nih.gov For instance, stable hydrogen bonds are observed between propofol and residues in the α/β subunit interfaces, but not in the γ subunit cavity. nih.gov This selective binding is believed to contribute to the functional activity of these compounds. The development of novel anesthetic photoaffinity labels has enabled the investigation of these binding sites within their native environment in synaptosomes, confirming the asymmetric binding pattern of alkylphenols to the assembled receptor. nih.gov

Enzyme Inhibition Mechanisms (e.g., Carbonic Anhydrase, Paraoxonase)

Carbonic Anhydrase Inhibition:

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. mdpi.com Phenols represent a class of CA inhibitors with a distinct mechanism compared to the well-known sulfonamides. nih.gov X-ray crystallography studies have revealed that phenol (B47542) molecules can bind within the active site of human carbonic anhydrase II (hCA II). mdpi.com

The inhibitory activity of phenols is influenced by the nature and position of substituents on the phenol ring. For instance, studies on the inhibition of bacterial α-carbonic anhydrases showed that small changes in the phenol scaffold can lead to significant differences in inhibitory activity. nih.govresearchgate.net Some substituted phenols, such as 3-aminophenol (B1664112) and 3-amino-4-chlorophenol, have demonstrated potent inhibition against certain bacterial CA isoforms with KI values in the low micromolar range. nih.govresearchgate.net Conversely, compounds with 4-amino substitutions have been found to be less effective inhibitors of murine CA XV, with significantly higher inhibition constants. nih.gov

Table 1: Inhibition Constants (KI) of Selected Phenols against Bacterial Carbonic Anhydrases

| Compound | NgCAα KI (µM) | VchCAα KI (µM) |

|---|---|---|

| Phenol | 1.7 | 0.7 |

| 3-Aminophenol | 0.6 | - |

| 3-Amino-4-chlorophenol | 1.7 | 0.7 |

| 4-Hydroxy-benzylalcohol | 1.7 | 1.2 |

| Paracetamol | 1.7 | - |

Data sourced from studies on Neisseria gonorrhoeae (NgCAα) and Vibrio cholerae (VchCAα) carbonic anhydrases. nih.govresearchgate.net

Paraoxonase Inhibition:

Paraoxonase (PON) is an HDL-associated ester hydrolase that is believed to protect against the inflammatory responses induced by oxidized low-density lipoprotein (LDL). nih.gov While direct inhibition studies of this compound on paraoxonase were not found in the search results, the general mechanism of PON involves the hydrolysis of lipid peroxides and other oxidized lipids. nih.gov Inhibition of this enzyme would likely involve compounds that can interact with its active site, potentially preventing the breakdown of pro-inflammatory oxidized lipids.

Antioxidant Mechanisms and Radical Scavenging Pathways

Phenolic compounds are well-recognized for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. nih.gov

Determination of Bond Dissociation Energies (BDE) of Reactive Bonds

The antioxidant activity of phenols is closely related to the bond dissociation energy (BDE) of the phenolic O-H bond. A lower BDE facilitates the donation of a hydrogen atom to a radical, thereby neutralizing it. The BDE is a key parameter in driving hydrogen atom transfer (HAT) reactions. mdpi.com

The BDE of the O-H bond in phenols is influenced by the substituents on the aromatic ring. Electron-donating groups generally decrease the BDE, enhancing antioxidant activity, while electron-withdrawing groups tend to increase it. mdpi.com For example, the BDE(O-H) of para-aminophenol is significantly lower than that of phenol itself, indicating a greater ease of hydrogen donation. mdpi.com Conversely, a nitro group at the para position increases the BDE(O-H). mdpi.com

Table 2: O-H Bond Dissociation Enthalpies (BDE) of Substituted Phenols

| Substituent (para-position) | BDE(O-H) (kcal/mol) |

|---|---|

| -NH2 | 77.9 |

| -OH | 80.2 |

| -OCH3 | 82.3 |

| -CH3 | 85.5 |

| -H | 87.5 |

| -F | 87.6 |

| -Cl | 87.8 |

| -CF3 | 90.5 |

| -CN | 91.1 |

| -NO2 | 91.7 |

Calculated values using (RO)B3LYP/6-311++G(2df,2p) level of theory. mdpi.com

Electron Transfer and Hydrogen Atom Transfer Mechanisms

The primary mechanisms by which phenolic antioxidants scavenge free radicals are hydrogen atom transfer (HAT) and electron transfer.

Hydrogen Atom Transfer (HAT): This is a one-step process where a hydrogen atom (a proton and an electron) is transferred from the antioxidant to a radical. mdpi.com The efficiency of this process is largely governed by the O-H bond dissociation energy of the phenol. mdpi.com

Electron Transfer (ET): In biological systems, electron transfer is a fundamental process. nih.gov In the context of antioxidant activity, an electron can be transferred from the antioxidant to a radical, forming a cation radical from the antioxidant and an anion from the free radical. The mechanism can also involve a stepwise process of single-electron transfer followed by proton transfer. Biological electron transfer can occur over significant distances through proteins, sometimes utilizing "hopping" mechanisms where amino acid residues act as intermediate relay points. nih.govnih.gov

The specific pathways for this compound would involve the donation of a hydrogen atom from its phenolic hydroxyl group or the transfer of an electron, influenced by the electronic effects of the amino and diisopropyl substituents.

Investigation of Anti-Proliferative Mechanisms (e.g., Apoptosis Induction Pathways, Cell Cycle Modulation, Inhibition of Cell Adhesion and Migration)

Derivatives of 4-aminophenol (B1666318) have demonstrated significant anti-proliferative effects through various mechanisms, primarily centered on the induction of apoptosis and modulation of the cell cycle.

Apoptosis Induction: The capacity to trigger programmed cell death, or apoptosis, is a key mechanism for the anti-cancer activity of aminophenol derivatives. For instance, the synthetic retinoid Fenretinide [N-(4-hydroxyphenyl)retinamide, 4-HPR], an aminophenol derivative, is known to induce apoptosis through a mechanism that may involve the generation of reactive oxygen species (ROS). nih.gov Building on this, a structurally simplified variant, p-dodecylaminophenol (p-DDAP), was developed and also shown to induce apoptosis in human prostate cancer cells (PC-3). researchgate.net This process was confirmed by observations of nuclear condensation and changes in the expression of key regulatory proteins like bcl-2 and caspase-3. researchgate.net

More recent studies have synthesized novel 4-aminophenolbenzamide-1,3,4 oxadiazole hybrids, which displayed potent activity against triple-negative breast cancer cell lines (MDA-MB-468 and MDA-MB-231). nih.gov The lead compound from this series, 7i, was found to potentiate apoptosis by targeting the p38 Mitogen-Activated Protein Kinase (MAPK) pathway and altering the mitochondrial membrane potential. nih.gov

Cell Cycle Modulation: In addition to inducing apoptosis, aminophenol derivatives can halt the proliferation of cancer cells by interfering with the cell cycle. The derivative p-DDAP was found to arrest the S phase of the cell cycle in PC-3 cells. researchgate.net In contrast, other novel sulfonamide derivatives have been shown to induce cell cycle arrest at different phases depending on the cell line; for example, arrest occurred at the G2/M phase in K562 leukemia cells and at the G0/G1 phase in Jurkat leukemia cells. researchgate.netualberta.ca This demonstrates that even subtle changes to the derivative structure can alter the specific cellular pathway being targeted.

| Compound/Derivative Class | Cell Line(s) | Observed Mechanism | Key Pathway/Proteins Involved | Source(s) |

|---|---|---|---|---|

| p-Dodecylaminophenol (p-DDAP) | PC-3 (Prostate Cancer) | Apoptosis Induction, Cell Cycle Arrest (S phase) | Bcl-2, Caspase-3 | researchgate.net |

| 4-Aminophenolbenzamide-1,3,4 oxadiazole (Compound 7i) | MDA-MB-468, MDA-MB-231 (Triple Negative Breast Cancer) | Apoptosis Induction | p38 MAPK, Mitochondrial Membrane Potential | nih.gov |

| 2,4-Dinitrobenzenesulfonamide Derivative (S1) | K562 (Leukemia) | Apoptosis Induction, Cell Cycle Arrest (G2/M phase) | FasR, AIF, Caspase-3, Mitochondrial Potential | researchgate.netualberta.ca |

| 2,4-Dinitrobenzenesulfonamide Derivative (S1) | Jurkat (Leukemia) | Apoptosis Induction, Cell Cycle Arrest (G0/G1 phase) | Survivin, Mitochondrial Potential | researchgate.netualberta.ca |

Immunomodulatory Mechanisms

The diisopropylphenol structure, shared between this compound and the anesthetic propofol (2,6-diisopropylphenol), suggests a potential for immunomodulatory activity. Propofol is well-documented to possess anti-inflammatory properties, primarily by altering the function of immune cells like macrophages and microglia and modulating cytokine production. nih.govfrontiersin.org

Propofol consistently demonstrates an ability to decrease the production of pro-inflammatory cytokines. nih.gov In lipopolysaccharide (LPS)-activated macrophages, propofol significantly reduces the biosynthesis of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6 at the pre-translational level. researchgate.net Specifically, in M1-polarized (classically activated) macrophages, propofol suppresses the production of IL-6 and IL-1β. nih.govresearchgate.net This effect is believed to be mediated through the GABA-A receptor and the Nrf2 signaling pathway. nih.govresearchgate.net

Furthermore, in microglial cells, the resident immune cells of the central nervous system, propofol has been shown to reduce the production of TNF and IL-6 under inflammatory conditions. preprints.org This anti-inflammatory action appears to be independent of the endocannabinoid system. preprints.org In some models, propofol has also been associated with an increase in the anti-inflammatory cytokine IL-10. preprints.org These findings highlight a robust capacity for the diisopropylphenol structure to temper inflammatory responses by controlling the cytokine milieu. frontiersin.orgnih.gov

| Immune Cell Type | Condition | Effect on Cytokine Production | Mediating Pathway/Receptor | Source(s) |

|---|---|---|---|---|

| Macrophages | LPS-activated | ↓ TNF-α, ↓ IL-1β, ↓ IL-6 | Pre-translational suppression | researchgate.net |

| M1-Polarized Macrophages | Polarization | ↓ IL-6, ↓ IL-1β (No effect on TNF-α) | GABA-A Receptor, Nrf2 | nih.govresearchgate.net |

| Microglia | LPS-stimulated | ↓ TNF, ↓ IL-6 | Independent of Cannabinoid Receptors (CB1R/CB2R) | preprints.org |

| Microglia | Hypoxia/Reoxygenation | ↓ IL-1β, ↑ IL-10 | Not specified | preprints.org |

Neuroprotective Mechanisms

The neuroprotective effects of propofol are well-established and operate through multiple pathways, suggesting that derivatives like this compound could possess similar capabilities. nih.goveuropeanreview.org These mechanisms involve direct receptor modulation, antioxidant activity, and suppression of cell death pathways. nih.govresearchgate.net

A primary neuroprotective mechanism of propofol is its ability to reduce neuronal excitotoxicity. nih.govresearchgate.netresearchgate.net It achieves this by enhancing the activity of the inhibitory neurotransmitter system through the activation of γ-aminobutyric acid (GABA) receptors and by inhibiting the excitatory glutamate (B1630785) system, particularly by depressing responses from N-methyl-D-aspartate (NMDA) receptors. nih.goveuropeanreview.orgnih.govresearchgate.net

Propofol is also a potent antioxidant, protecting brain cells against oxidative stress by reducing free radicals and mitigating lipid peroxidation. nih.govijper.org Its phenolic structure is key to this activity. Recent studies have shown that propofol can inhibit a specific form of iron-dependent cell death called ferroptosis in neuronal cells, a process highly linked to oxidative stress. ijper.org This anti-ferroptotic effect is mediated via the AMPK/SIRT1/PGC-1α signaling axis. ijper.org

Additionally, propofol suppresses inflammation and apoptosis in the central nervous system and can regulate ion homeostasis to protect neurons. nih.govresearchgate.net It has been shown to attenuate the loss of motoneurons following excitotoxic injury, demonstrating a strong neuroprotective effect in spinal circuits. nih.govresearchgate.netresearchgate.net

| Mechanism Category | Specific Action | Key Target/Pathway | Source(s) |

|---|---|---|---|

| Modulation of Neurotransmission | Enhances inhibitory neurotransmission | GABA-A Receptor Activation | nih.goveuropeanreview.org |

| Modulation of Neurotransmission | Reduces excitotoxicity | NMDA Receptor Inhibition | nih.goveuropeanreview.orgnih.govresearchgate.net |

| Antioxidant Activity | Protects against oxidative stress | Free radical scavenging, reduced lipid peroxidation | nih.govijper.org |

| Cell Death Inhibition | Inhibits iron-dependent cell death | Inhibition of Ferroptosis via AMPK/SIRT1/PGC-1α | ijper.org |

| Cell Death Inhibition | Suppresses programmed cell death | Anti-apoptotic effects | nih.govresearchgate.net |

| Anti-inflammatory Action | Reduces neuroinflammation | Suppression of inflammatory pathways | nih.govresearchgate.net |

Applications of 4 Amino 3,5 Diisopropylphenol As a Synthetic Building Block and Material Precursor

Utilization in the Synthesis of Complex Organic Molecules and Nitrogen-Containing Heterocycles

The bifunctional nature of 4-Amino-3,5-diisopropylphenol, possessing both a nucleophilic amino group and a phenolic hydroxyl group, renders it a valuable starting material for the synthesis of complex organic structures and particularly for nitrogen-containing heterocycles. Aminophenols are widely used as versatile reagents for creating a variety of functional compounds, including natural alkaloids and bioactive small molecules. nih.gov

The amino group can readily participate in reactions such as N-alkylation, acylation, and condensation with carbonyl compounds to form imines or Schiff bases, which are key intermediates in heterocyclic synthesis. nih.gov For instance, the condensation of an aminophenol with a dicarbonyl compound can lead to the formation of heterocycles like benzodiazepines or benzoxazines. The hydroxyl group can be leveraged for O-alkylation or can direct ortho-lithiation to introduce further functionality onto the aromatic ring.

The presence of the bulky diisopropyl groups at the 3 and 5 positions introduces significant steric hindrance around the amino and hydroxyl groups. This steric shielding can be strategically exploited to influence regioselectivity in reactions, potentially favoring mono-functionalization or directing reactions to the less hindered positions on the aromatic ring. While this steric hindrance might reduce reaction rates compared to unhindered aminophenols, it can also prevent undesirable side reactions, such as over-alkylation or polymerization, leading to cleaner reaction profiles and higher yields of the desired complex product.

Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry. The synthesis of these structures often relies on building blocks that can introduce specific functionalities. Substituted aminophenols can be used to construct a variety of heterocyclic systems, as illustrated by the general reaction schemes below.

Table 1: Representative Heterocycle Synthesis Pathways Using Aminophenol Scaffolds

| Heterocycle Class | General Reaction Scheme | Role of Aminophenol | Potential Influence of Diisopropyl Groups |

|---|---|---|---|

| Benzoxazoles | Condensation of an aminophenol with a carboxylic acid or its derivative. | Provides the N and O atoms for the oxazole (B20620) ring fused to the benzene (B151609) ring. | Steric hindrance may necessitate harsher reaction conditions but can prevent side reactions. |

| Phenoxazines | Oxidative coupling of two aminophenol molecules or reaction with a catechol derivative. | Acts as the core structural unit, forming the tricyclic phenoxazine (B87303) system. | Bulky groups could influence the electronic properties and conformation of the final molecule. |

| Benzothiazoles | Reaction with a sulfur-containing reagent, such as potassium thiocyanate. | The amino group acts as a nucleophile to form the thiazole (B1198619) ring. | The isopropyl groups would increase solubility in organic solvents, aiding in purification. |

This table presents generalized reactions for the aminophenol class; specific conditions for this compound would require experimental optimization.

Integration into Polymeric or Supramolecular Architectures

The hydroxyl and amino groups of this compound are capable of forming strong hydrogen bonds, making the molecule an excellent candidate for constructing ordered supramolecular architectures. researchgate.net In the solid state, aminophenols can form infinite chains and cross-linked networks through O-H···N and N-H···O hydrogen bonds. researchgate.net These non-covalent interactions guide the self-assembly of molecules into well-defined, higher-order structures. tue.nl

In the context of polymer science, this compound can be used as a functional monomer. The amino and hydroxyl groups offer reactive sites for polymerization reactions. For example, it can be incorporated into:

Polyesters and Polyamides: Through condensation polymerization with diacids or diacyl chlorides.

Polyethers: Via nucleophilic substitution reactions involving the phenoxide ion.

Epoxy Resins: Acting as a curing agent where the amino group opens the epoxide ring.

The integration of the diisopropylphenol moiety into a polymer backbone would impart specific properties, such as increased thermal stability, enhanced solubility in organic solvents, and a higher glass transition temperature compared to polymers made from non-alkylated analogs. Polymers derived from aminophenols are also noted for their redox-activity, which could be harnessed in biomedical applications or as antioxidants. researchgate.net

Development of Advanced Materials with Tunable Properties (e.g., Nonlinear Optical Materials)

Materials with significant nonlinear optical (NLO) properties are crucial for applications in optoelectronics, including optical data storage and information processing. nih.gov The NLO response of organic molecules is often rooted in their electronic structure, particularly in systems with electron donor and acceptor groups connected by a π-conjugated system.

This compound possesses both a strong electron-donating amino group (-NH2) and a moderately donating hydroxyl group (-OH) attached to a π-conjugated phenyl ring. This "push-pull" character makes the aminophenol scaffold a promising core for NLO materials. The efficiency of these materials is related to their molecular hyperpolarizability (β), which is a measure of the molecule's ability to distort its electron cloud under a strong electric field.

Theoretical and experimental studies on related organic compounds show that factors like the strength of donor/acceptor groups and the length of the π-conjugation significantly influence NLO properties. researchgate.netnih.gov The substitution pattern on the aromatic ring is also critical. The isopropyl groups on this compound, while not directly conjugated, can influence the NLO properties in several ways:

Steric Effects: The bulky nature of the groups can prevent intermolecular aggregation (π-stacking) in the solid state. This is often beneficial as strong aggregation can lead to centrosymmetric crystal packing, which cancels out the second-order NLO effect. preprints.org

Solubility: Enhanced solubility allows for easier processing and incorporation into host-guest polymer matrices for device fabrication.

Table 2: Structure-Property Relationships in Organic NLO Materials

| Molecular Feature | Impact on NLO Properties | Relevance to this compound |

|---|---|---|

| Electron Donor Groups | Increase molecular hyperpolarizability (β). | Possesses strong (-NH2) and moderate (-OH) donor groups. |

| π-Conjugated System | Facilitates intramolecular charge transfer (ICT). | The phenyl ring serves as the π-bridge. |

| Asymmetric Structure | Essential for non-zero second-order NLO response. | Substitution pattern provides molecular asymmetry. |

| Steric Hindrance | Can prevent centrosymmetric crystal packing. | Bulky diisopropyl groups promote non-centrosymmetric arrangements. preprints.org |

This table is based on general principles for organic NLO materials; specific values for this compound are not available.

Role in Photoactivable Probes for Molecular Biology

Photoactivable probes, also known as caged compounds, are molecules that are biologically inactive until they are "uncaged" by exposure to light of a specific wavelength. This process typically involves the photolytic cleavage of a protecting group, releasing an active molecule at a precise time and location. This technology offers powerful spatiotemporal control for studying dynamic biological processes.

While direct evidence for the use of this compound in photoactivable probes is not prominent in the literature, its core structure is relevant. The amino or hydroxyl group of an active biological molecule (e.g., a neurotransmitter, signaling molecule, or drug) can be "caged" by attaching a photolabile protecting group (PPG).

The aminophenol scaffold of this compound could be utilized in several hypothetical ways:

As part of a caged molecule: If the aminophenol itself were a bioactive agent, its amino or hydroxyl group could be masked with a PPG like an o-nitrobenzyl group. Upon irradiation, the PPG would cleave, releasing the active aminophenol.

As a linker or part of the PPG: The aminophenol moiety could be integrated into a more complex PPG structure. Its electronic properties could be used to tune the absorption wavelength and quantum yield of the photolysis reaction. The diisopropyl groups would enhance the probe's lipophilicity, potentially aiding its passage across cell membranes to reach intracellular targets.

The development of effective photoactivable probes requires a careful balance of properties, including high photolytic efficiency, stability in biological media, and minimal reactivity of the cage itself before irradiation. The specific electronic and steric contributions of the this compound structure would need to be experimentally evaluated to determine its suitability for such sophisticated applications.

Future Directions and Interdisciplinary Research

Integration of Advanced Experimental and Computational Techniques for Comprehensive Characterization

A complete understanding of a molecule's properties is the bedrock of its application. For 4-Amino-3,5-diisopropylphenol, integrating sophisticated experimental techniques with powerful computational models can provide unprecedented insight into its structural, electronic, and reactive nature.

Advanced spectroscopic methods beyond routine analysis are essential. Techniques such as 2D NMR (COSY, HSQC, HMBC) can confirm subtle structural features and spatial relationships between the protons and carbons of the isopropyl groups and the aromatic ring. Solid-state NMR could provide information on the compound's crystalline packing and polymorphic forms.

Computational chemistry, particularly Density Functional Theory (DFT), offers a pathway to predict and understand properties that are difficult to measure experimentally. researchgate.net DFT calculations can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation, including the orientation of the amino and hydroxyl groups.

Analyze Electronic Properties: Calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability.

Predict Spectroscopic Data: Simulate IR and NMR spectra to aid in the interpretation of experimental data. researchgate.net

Map Molecular Electrostatic Potential (MEP): Visualize the electron density distribution to identify sites susceptible to electrophilic or nucleophilic attack, which is crucial for predicting reaction mechanisms.

The synergy between these experimental and computational approaches allows for a robust and comprehensive characterization, validating theoretical models with empirical data and using computational insights to guide further experiments.

Table 1: Advanced Techniques for Characterization of this compound

| Technique | Type | Information Provided | Potential Application |

|---|---|---|---|

| 2D NMR Spectroscopy | Experimental | Detailed structural connectivity and spatial relationships. | Unambiguously assign all proton and carbon signals and confirm through-bond and through-space correlations. |

| X-ray Crystallography | Experimental | Precise bond lengths, bond angles, and crystal packing information. | Determine the solid-state structure and intermolecular interactions (e.g., hydrogen bonding). |

| Density Functional Theory (DFT) | Computational | Optimized geometry, electronic structure (HOMO/LUMO), and predicted spectra. researchgate.net | Predict reactivity, stability, and thermodynamic properties; complement experimental spectroscopic data. |

| Molecular Dynamics (MD) Simulation | Computational | Dynamic behavior of the molecule in different environments (e.g., solvents). | Understand solvation effects and conformational flexibility over time. |

High-Throughput Screening and Combinatorial Chemistry in Derivative Discovery

The core structure of this compound is a promising template for creating chemical libraries. High-throughput screening (HTS) and combinatorial chemistry are powerful strategies for rapidly synthesizing and evaluating a large number of derivatives to identify compounds with enhanced or novel properties. chemfaces.comselleckchem.com

Combinatorial chemistry allows for the systematic modification of the parent molecule. acs.org Key functional groups on this compound—the amino group, the hydroxyl group, and the aromatic ring itself—can be targeted for derivatization. For example:

N-Acylation/Alkylation: The amino group can be reacted with a diverse range of acyl chlorides or alkyl halides to generate a library of amides or secondary/tertiary amines.

O-Alkylation/Esterification: The phenolic hydroxyl group can be converted into ethers or esters, altering the molecule's polarity, solubility, and hydrogen-bonding capabilities.

Aromatic Ring Substitution: While the existing isopropyl groups provide steric hindrance, further electrophilic aromatic substitution could be explored under specific conditions to introduce additional functionalities.

Once these derivative libraries are created, HTS methods can be used to rapidly assess their biological or material properties. researchgate.netmdpi.com For instance, if the goal is to discover new antioxidant agents, the libraries could be screened using assays like the DPPH radical scavenging test. researchgate.net This combination of parallel synthesis and rapid screening accelerates the discovery of lead compounds from a large and diverse chemical pool. researchgate.net

Rational Design and Synthesis of Next-Generation Analogues with Tailored Properties

Moving beyond random screening, rational design involves using a deep understanding of structure-activity relationships (SAR) to create new molecules with specific, predetermined properties. nih.gov This approach is particularly relevant in fields like medicinal chemistry, where a compound might be designed to fit precisely into the active site of a biological target. nih.gov

For this compound, rational design could focus on several goals:

Enhancing Biological Activity: If the parent compound shows modest activity against a particular enzyme, analogues could be designed to improve binding affinity. This might involve adding hydrogen bond donors/acceptors or modifying the size and shape of the isopropyl groups to better fit a binding pocket.

Modulating Physicochemical Properties: Properties like solubility, lipophilicity (logP), and metabolic stability can be fine-tuned. For example, adding polar groups could increase aqueous solubility, while strategic modifications could block sites of metabolic degradation.

Creating Novel Functional Materials: The phenolic structure is a key component in many polymers and materials. Analogues could be designed for specific polymerization reactions, leading to new materials with tailored thermal stability, conductivity, or optical properties.

The synthesis of these rationally designed analogues often requires multi-step, targeted organic synthesis, building upon established reaction methodologies for phenols and anilines. nih.govmdpi.com

Emerging Applications in Chemical Biology, Materials Science, and Cheminformatics

The unique combination of functional groups in this compound opens doors to several interdisciplinary fields.

Chemical Biology: Phenolic compounds are prevalent in FDA-approved drugs and are crucial motifs in biologically active molecules. nsf.govnih.gov Derivatives of this compound could be explored as probes to study biological systems. For instance, attaching a fluorescent tag or a photo-crosslinking group could create tools to identify and study protein-ligand interactions. The antioxidant potential of the phenolic hydroxyl group, modulated by the electron-donating amino group, makes it a candidate for studies on oxidative stress.

Materials Science: Phenols are fundamental building blocks for polymers like novolacs and resins. The di-isopropyl substitution in this compound could lead to polymers with unique properties, such as high thermal stability or altered solubility, due to the steric bulk of the side chains. The amino group provides an additional reactive site for creating complex polymer architectures, such as polyamides or polyimides.

Cheminformatics: As large libraries of derivatives are synthesized and tested, cheminformatics will be essential for managing and analyzing the resulting data. neovarsity.org Quantitative Structure-Activity Relationship (QSAR) models can be built to correlate structural features with observed activity, enabling the prediction of properties for yet-unsynthesized compounds. neovarsity.org Molecular docking simulations can predict how these molecules might bind to biological targets, prioritizing the synthesis of the most promising candidates and reducing the time and cost of discovery. neovarsity.org

The future of this compound is not as a standalone compound but as a versatile platform for innovation across scientific disciplines.

Q & A

Q. Advanced Research Focus

- Multi-Technique Cross-Validation : Compare experimental NMR data with computational predictions (DFT calculations, Gaussian software).

- Variable Temperature NMR : Resolve dynamic effects caused by isopropyl group rotation.

- Isotopic Labeling : Use -labeled analogs to clarify amino group interactions, as demonstrated in structural studies of acetanilide derivatives .

What computational methods predict the reactivity of this compound in catalytic systems?

Q. Advanced Research Focus

- DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics : Simulate solvent interactions using parameters from PubChem’s chemical descriptor datasets .

- Docking Studies : Screen interactions with enzymes (e.g., laccases) for potential biocatalytic applications.

What are the photodegradation pathways of this compound under UV exposure?

Advanced Research Focus

Design controlled UV-irradiation experiments (λ = 254–365 nm) in aqueous/organic media. Analyze degradation products via LC-MS/MS and identify radical intermediates using EPR spectroscopy. Compare kinetics with structurally related chlorinated phenols documented in environmental degradation studies .

How can this compound be leveraged in catalytic asymmetric synthesis?

Q. Advanced Research Focus

- Chiral Derivatization : Synthesize Schiff base complexes with transition metals (e.g., Ru or Pd) and test enantioselectivity in C–C coupling reactions.

- Kinetic Resolution : Screen chiral auxiliaries (e.g., BINOL derivatives) to isolate enantiomers. Reference methodologies from herbicide intermediate studies, adjusting for steric effects of isopropyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |